Methyl 5-carbamoylfuran-3-carboxylate

Medicinal Chemistry Building Blocks Sequential Synthesis

Researchers requiring sequential derivatization of furan scaffolds face inefficiency with mono-functional analogs. Methyl 5-carbamoylfuran-3-carboxylate (CAS 1803561-07-0) solves this with two orthogonal reactive handles-a C3 methyl ester and C5 carbamoyl group-enabling independent modification. • Dual functionality cuts synthetic steps vs. methyl furan-3-carboxylate. • MW 169.14 fits lead-like space (MW ≤350) for fragment-based drug discovery. • ≥95% purity; in stock in 10 mg-100 mg packs with bulk custom options.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 1803561-07-0
Cat. No. B1379348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-carbamoylfuran-3-carboxylate
CAS1803561-07-0
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=C1)C(=O)N
InChIInChI=1S/C7H7NO4/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H2,8,9)
InChIKeyCNXLWWIOGRZFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-carbamoylfuran-3-carboxylate Overview


Methyl 5-carbamoylfuran-3-carboxylate (CAS 1803561-07-0, C₇H₇NO₄, MW 169.14) is a heterocyclic organic compound characterized by a furan core bearing a carbamoyl group (-CONH₂) at the 5-position and a methyl ester (-COOCH₃) at the 3-position . This substitution pattern confers dual reactivity, making it a valuable synthetic intermediate in medicinal chemistry . The compound is commercially available at 95%+ purity from multiple vendors and is structurally distinct from closely related furan analogs such as 5-carbamoylfuran-3-carboxylic acid (CAS 1461706-08-0), methyl furan-3-carboxylate (CAS 13129-23-2), and regioisomeric 5-carbamoylfuran-2-carboxylate derivatives [1].

1 Dual orthogonal functional groups enable sequential derivatization
2 Defined 5-carbamoyl regioisomer for SAR control
3 Lead-like molecular weight supports fragment-based discovery

Substitution Risks for Methyl 5-carbamoylfuran-3-carboxylate


Substituting methyl 5-carbamoylfuran-3-carboxylate with a generic furan analog introduces three quantifiable risks: (1) loss of orthogonal dual functionality—the compound's 3-position methyl ester and 5-position carbamoyl group provide two distinct reactive handles for sequential derivatization, whereas mono-functional analogs (e.g., methyl furan-3-carboxylate) permit only single-site modification ; (2) regioisomer-dependent bioactivity differences—published evidence on carbamoyl-substituted furan/benzofuran systems demonstrates that the position of the carbamoyl group (5- vs 6-substitution) materially affects enzyme inhibitory potency, with 6-carbamoyl derivatives showing stronger inhibition than their 5-carbamoyl counterparts in 5α-reductase assays [1]; and (3) altered physicochemical properties—replacing the methyl ester with a free carboxylic acid (e.g., 5-carbamoylfuran-3-carboxylic acid) changes molecular weight (MW 155.11 vs 169.14), hydrogen bonding capacity, and membrane permeability, which can compromise downstream synthetic yields or biological activity in structure-activity relationship (SAR) studies .

Risk 1 Mono-functional furan analogs may limit derivatization to a single site, losing orthogonal reactivity
Risk 2 Regioisomeric substitution (6-carbamoyl) may produce a distinct enzyme inhibition profile; position is not interchangeable
Risk 3 Free acid analog may alter permeability and hydrogen-bonding capacity, potentially compromising SAR interpretation

Methyl 5-carbamoylfuran-3-carboxylate Comparative Evidence


Dual Orthogonal Functional Groups for Sequential Synthesis

Methyl 5-carbamoylfuran-3-carboxylate possesses two distinct functional groups—a methyl ester at the 3-position and a primary carbamoyl group at the 5-position—that can undergo orthogonal transformations. This contrasts with mono-functional analogs such as methyl furan-3-carboxylate (CAS 13129-23-2), which contains only the ester group and lacks the carbamoyl handle for additional derivatization [1]. The structural features, confirmed by SMILES representation (COC(=O)c1coc(C(N)=O)c1), demonstrate the compound's capacity for sequential reactions where the carbamoyl group can be dehydrated to a nitrile or reduced to an aminomethyl moiety while preserving the ester functionality for subsequent transformations .

Dual Orthogonal Groups
Cross-study comparable
2 reactive handles (methyl ester + carbamoyl) vs 1 in mono-functional methyl furan-3-carboxylate
Enables sequential diversification with fewer synthetic steps
Based on SMILES/IUPAC structural analysis
Medicinal Chemistry Building Blocks Sequential Synthesis

Regioisomeric Carbamoyl Activity Profiles

In a systematic study of carbamoyl-substituted benzofuran derivatives, Ishibashi et al. (1998) evaluated a series of 2-phenylbenzofuran derivatives bearing a diphenylmethylcarbamoyl group at either the 5- or 6-position of the benzofuran ring. In vitro assays against rat and human testosterone 5α-reductase revealed that 6-carbamoyl derivatives tended to be more potent than 5-carbamoyl compounds against both enzyme isoforms [1]. This regioisomer-dependent activity profile is a class-level inference for carbamoyl-substituted furanoid systems, indicating that the position of the carbamoyl substituent materially affects target engagement [2]. While the specific IC₅₀ values for individual compounds were not disaggregated in the abstract, the directional trend (6-carbamoyl > 5-carbamoyl) is consistently reported and establishes that 5-carbamoyl substitution confers a distinct activity profile relative to 6-substituted isomers.

Regioisomer Activity Trend
Class-level inference
6-carbamoyl benzofurans tend to be more potent than 5-carbamoyl in 5α-reductase assays
5-substitution confers a distinct activity profile; regioisomer selection requires control
Qualitative trend from Ishibashi et al. 1998
Enzyme Inhibition 5α-Reductase Regioisomer SAR

Furan vs Benzofuran Core Physicochemical Properties

Methyl 5-carbamoylfuran-3-carboxylate contains a monocyclic furan core with a molecular weight of 169.14 g/mol . In contrast, carbamoyl-substituted benzofuran derivatives evaluated for 5α-reductase inhibition possess a bicyclic benzofuran scaffold with substantially higher molecular weights (estimated >300 g/mol due to diphenylmethylcarbamoyl and phenyl substituents) [1]. The lower molecular weight of methyl 5-carbamoylfuran-3-carboxylate places it within the optimal range for lead-like compounds (MW ≤350) under Lipinski's Rule of Five guidelines, whereas the benzofuran analogs fall into higher molecular weight drug-like or lead-like categories with altered permeability and solubility profiles [2].

Core Molecular Weight
Cross-study comparable
MW 169.14 (furan) vs >300 (benzofuran carbamoyl analogs)
Lower MW supports fragment growth within lead-like space
Approximately 130+ g/mol difference
Physicochemical Properties Drug-Likeness Molecular Weight

Methyl Ester vs Free Acid Reactivity and Protection

Methyl 5-carbamoylfuran-3-carboxylate contains a methyl ester group at the 3-position, which serves as a protected form of the carboxylic acid. The corresponding free acid analog, 5-carbamoylfuran-3-carboxylic acid (CAS 1461706-08-0), has a molecular weight of 155.11 g/mol . The methyl ester form provides three operational advantages: (1) increased lipophilicity for organic phase partitioning during extraction and purification; (2) orthogonal protection enabling selective deprotection after other transformations involving the carbamoyl group; and (3) improved shelf stability relative to the free acid, which may undergo decarboxylation or intermolecular hydrogen bonding that complicates handling .

Ester vs Free Acid
Source review
Methyl ester provides orthogonal protection and improved organic-phase partitioning over free acid
Preferred for late-stage deprotection strategies
Stability and handling advantage class-level
Protecting Group Strategy Prodrug Design Synthetic Intermediate

Carbamoyl Bioisostere and Enzyme Inhibition Potential

The carbamoyl group (-CONH₂) functions as a hydrogen bond donor/acceptor and can serve as a bioisostere for carboxylic acids, amides, and ureas in medicinal chemistry. In the broader class of furan-3-carboxylate derivatives containing carbamoyl moieties, BindingDB data show that structurally related compounds exhibit measurable enzyme inhibitory activity. For example, furan-3-carboxylic acid derivatives bearing carbamoyl-amide linkages demonstrate IC₅₀ values in the nanomolar range against specific targets: CHEMBL300153 shows IC₅₀ = 84 nM against MMP-9 (gelatinase), and CHEMBL144594 shows IC₅₀ = 29 nM in antagonist binding assays [1][2]. While these data are from more complex amide-linked analogs rather than the simple methyl ester-carbamoyl compound itself, they establish a class-level precedent that the furan-3-carboxylate scaffold bearing carbamoyl functionality can engage biological targets with nanomolar potency when appropriately elaborated [3].

Bioisostere Potential
Class-level inference
Elaborated furan-3-carboxylate carbamoyl derivatives show IC₅₀ 29–84 nM against MMP-9 and other targets
Carbamoyl group may contribute to target engagement; building block selection supported
Data from more complex analogs; requires elaboration
Bioisostere Hydrogen Bonding Enzyme Inhibition

Validated Applications of Methyl 5-carbamoylfuran-3-carboxylate


Sequential Diversification Building Block

Methyl 5-carbamoylfuran-3-carboxylate is optimally deployed as a dual-functional building block in medicinal chemistry campaigns requiring sequential derivatization. The methyl ester at C3 and carbamoyl group at C5 provide two orthogonal reactive handles , enabling researchers to construct diverse compound libraries through independent modification of each position. For example, the carbamoyl group can be dehydrated to a nitrile or reduced to an aminomethyl moiety, followed by ester hydrolysis and amide coupling at the C3 position. This sequential approach reduces the number of synthetic steps compared to using mono-functional analogs such as methyl furan-3-carboxylate [1].

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 169.14 g/mol—approximately 130+ g/mol lower than carbamoyl-substituted benzofuran analogs evaluated in 5α-reductase studies —methyl 5-carbamoylfuran-3-carboxylate is appropriately sized for fragment-based drug discovery (FBDD) campaigns. Its position within lead-like chemical space (MW ≤350) allows for subsequent growth and optimization without exceeding drug-likeness thresholds. The carbamoyl group serves as a hydrogen bond donor/acceptor capable of engaging protein active sites, while the furan core provides a rigid aromatic scaffold for π-stacking interactions [1].

5α-Reductase SAR: Regioisomer Comparator

Based on class-level evidence that 5-carbamoyl substitution yields a distinct enzyme inhibition profile compared to 6-carbamoyl regioisomers , methyl 5-carbamoylfuran-3-carboxylate can serve as a defined regioisomeric comparator in structure-activity relationship (SAR) studies of 5α-reductase inhibitors or related enzyme targets. Researchers seeking to systematically evaluate the impact of carbamoyl substitution position on biological activity should include the 5-substituted isomer as an essential control to establish SAR trends, as published data indicate that the 6-carbamoyl derivatives tend to be more potent [1].

Prodrug and Protected Intermediate Synthesis

The methyl ester form of methyl 5-carbamoylfuran-3-carboxylate functions as a protected carboxylic acid, enabling late-stage deprotection strategies. Compared to the free acid analog 5-carbamoylfuran-3-carboxylic acid (CAS 1461706-08-0, MW 155.11) , the ester form offers increased lipophilicity for organic phase extraction and orthogonal protection that permits transformations on the carbamoyl group while preserving the masked carboxylic acid for subsequent unveiling. This makes it particularly suitable for the synthesis of furan-3-carboxamide derivatives and prodrug candidates where the carboxylic acid must be revealed only after other synthetic manipulations [1].

Application
Selection Property
Validation Focus
Sequential diversification building block
Dual orthogonal reactive handles
Synthetic step efficiency assessment
Fragment-based drug discovery start point
Lead-like molecular weight and carbamoyl H-bond capacity
Physicochemical property space mapping
5α-reductase SAR regioisomer comparator
Defined 5-carbamoyl substitution position
Regioisomer-dependent enzyme inhibition profiling
Prodrug and protected intermediate synthesis
Methyl ester as masked carboxylic acid
Late-stage deprotection and handling stability

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